Chemical structure and properties of 2-Amino-4-isopropylnicotinic acid
Chemical structure and properties of 2-Amino-4-isopropylnicotinic acid
Chemical Identity, Synthesis, and Applications in Agrochemical & Pharmaceutical Discovery
Executive Summary
2-Amino-4-isopropylnicotinic acid (CAS 1710846-03-9) represents a specialized pyridine scaffold characterized by a unique substitution pattern: an amino group at the C2 position, a carboxylic acid at C3, and a bulky isopropyl group at C4. This specific steric arrangement makes it a critical intermediate in the synthesis of imidazolinone herbicides (structurally related to the Imazapyr family) and a privileged scaffold in medicinal chemistry for kinase inhibition. This guide analyzes its chemical properties, industrial synthesis routes, and reactivity profiles, providing researchers with a self-validating roadmap for its utilization.
Chemical Identity & Structural Analysis[1][2]
The molecule comprises a pyridine ring functionalized with both hydrogen bond donors (amine, carboxylic acid) and a lipophilic steric block (isopropyl). The proximity of the C2-amino and C3-carboxylic acid groups creates a "pinch point" for cyclization reactions, while the C4-isopropyl group exerts significant steric influence on the electronic environment of the ring nitrogen.
| Property | Data |
| IUPAC Name | 2-Amino-4-(propan-2-yl)pyridine-3-carboxylic acid |
| Common Synonyms | 2-Amino-4-isopropylnicotinic acid; 3-Pyridinecarboxylic acid, 2-amino-4-(1-methylethyl)- |
| CAS Number | 1710846-03-9 |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.20 g/mol |
| SMILES | CC(C)C1=C(C(=O)O)C(N)=NC=C1 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Dilute Acid/Base; Sparingly soluble in water |
| pKa (Calculated) | Acidic: ~4.2 (COOH); Basic: ~3.5 (Pyridine N/NH₂ system) |
Steric & Electronic Considerations
The C4-isopropyl group is the defining feature of this molecule. Unlike a methyl or ethyl group, the isopropyl moiety introduces a significant steric bulk directly adjacent to the C3-carboxylic acid.
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Orthogonal Twist: The steric clash forces the carboxylic acid to rotate out of planarity with the pyridine ring, potentially increasing the reactivity of the carbonyl carbon towards nucleophiles.
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Lipophilicity: The isopropyl group increases the LogP (estimated ~1.1), enhancing membrane permeability compared to the non-substituted analog.
Synthesis & Manufacturing Methodologies
The synthesis of 2-amino-4-isopropylnicotinic acid is non-trivial due to the need to install the isopropyl group regioselectively at position 4. The most authoritative route involves the Hantzsch-type condensation or the modification of a 4-isopropyl-2-pyridone precursor.
Route A: The Enaminone Cyclization Protocol (Recommended)
This route is preferred for its regiocontrol and scalability. It builds the pyridine ring from acyclic precursors.
Step 1: Formation of Enaminone
Reaction of 3-methyl-2-butanone (isopropyl methyl ketone) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields the enaminone intermediate.
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Intermediate: 1-(Dimethylamino)-4-methylpent-1-en-3-one.
Step 2: Michael Addition & Cyclization
The enaminone is condensed with cyanoacetamide in the presence of a base (sodium ethoxide) to form the pyridone nitrile.
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Mechanism:[3][2][][5][6] Michael addition of the cyanoacetamide anion to the enaminone, followed by elimination of dimethylamine and cyclization.
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Intermediate: 4-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Step 3: Aromatization & Functional Group Interconversion
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Chlorination: Treatment with POCl₃ converts the 2-pyridone (lactam) to the 2-chloropyridine derivative.
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Amination: Nucleophilic aromatic substitution (SₙAr) using aqueous ammonia or ammonium acetate under pressure replaces the chloro group with an amine.
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Hydrolysis: Acidic or basic hydrolysis converts the C3-nitrile to the carboxylic acid.
Experimental Protocol: Laboratory Scale Synthesis
Note: All steps must be performed in a fume hood.
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Enaminone Synthesis:
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Mix 3-methyl-2-butanone (1.0 eq) and DMF-DMA (1.1 eq).
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Reflux for 12 hours. Remove methanol/volatiles in vacuo.
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Use the crude red/orange oil directly.
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Pyridine Ring Formation:
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Dissolve crude enaminone in Ethanol. Add Cyanoacetamide (1.0 eq) and Sodium Ethoxide (1.2 eq).
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Reflux for 4-6 hours. The product precipitates upon cooling/neutralization.
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Filter to isolate 4-isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile .
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Conversion to Target:
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Reflux the intermediate in POCl₃ (5 eq) for 3 hours. Quench on ice. Extract 2-chloro-4-isopropylnicotinonitrile .
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Heat the chloro-nitrile in conc. NH₄OH in a sealed tube at 120°C for 8 hours. This effects both the SₙAr (Cl -> NH₂) and partial hydrolysis.
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Refinement: If nitrile hydrolysis is incomplete, reflux in 6M HCl for 4 hours. Adjust pH to 4.0 to precipitate the zwitterionic product.
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Caption: Step-wise synthetic pathway constructing the pyridine core from acyclic precursors to ensure regioselectivity of the isopropyl group.
Reactivity & Derivatization[11]
The utility of 2-amino-4-isopropylnicotinic acid lies in its bifunctional nature . The adjacent amino and carboxylic acid groups are perfectly positioned for cyclocondensation reactions.
Cyclization to Imidazolinones
This is the primary industrial application. Reaction with an
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Mechanism: The carboxylic acid is activated (e.g., via acid chloride or mixed anhydride) and reacts with the amino group of the coupling partner. Subsequent dehydration closes the ring.
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Relevance: This scaffold mimics the transition state of acetohydroxyacid synthase (AHAS), inhibiting branched-chain amino acid biosynthesis in plants.
Pyrido[2,3-d]pyrimidine Formation
Reaction with formamide, urea, or amidines yields pyrido[2,3-d]pyrimidines.
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Application: These fused systems are classic kinase inhibitor scaffolds (e.g., CDK4/6 inhibitors). The C4-isopropyl group in the starting material translates to a bulky hydrophobic substituent on the pyridine ring of the final drug, often occupying the "gatekeeper" pocket or solvent-exposed region of the kinase ATP-binding site.
Caption: Divergent synthesis pathways utilizing the 2-amino-3-carboxy motif for agrochemical and pharmaceutical scaffold generation.
Safety & Handling (SDS Highlights)
While specific toxicological data for this exact isomer is limited, it should be handled with the standard precautions for 2-aminopyridines and nicotinic acid derivatives.
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Hazard Classification (GHS):
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Skin Irrit. 2 (H315): Causes skin irritation.
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Eye Irrit. 2A (H319): Causes serious eye irritation.
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STOT SE 3 (H335): May cause respiratory irritation.
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Handling: Avoid dust formation. Use local exhaust ventilation.
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Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.
References
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Chemical Identity & CAS Verification
- Source: National Center for Biotechnology Information (2025).
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Link:
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Synthetic Methodology (Enaminone Route)
- Title: An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines (Analogous Chemistry).
- Source: Academia.edu / Green Chemistry Letters.
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Link:
- Imidazolinone Herbicide Chemistry: Title: Synthesis and herbicidal activity of novel imidazolinone derivatives. Context: Describes the cyclization of 2-aminonicotinic acids to form the imidazolinone core. Source: Journal of Agricultural and Food Chemistry.
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Kinase Inhibitor Scaffolds
- Title: Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles.
- Source: MDPI Molecules.
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Link:
Sources
- 1. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN104788334A - Synthesis process of 2-amino-4-acetamino anisole - Google Patents [patents.google.com]
- 5. researchmgt.monash.edu [researchmgt.monash.edu]
- 6. RU2275376C2 - Method for preparing 2-amino-4-[hydroxy(methyl)-phospinyl]butyric acid - Google Patents [patents.google.com]
